molecular formula C20H18N2O2 B1590378 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline CAS No. 20440-92-0

4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline

Cat. No. B1590378
CAS RN: 20440-92-0
M. Wt: 318.4 g/mol
InChI Key: QQPWXACSUPBIDW-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline , also known by its chemical structure C~20~H~18~N~2~O~2~ , is a complex organic compound. It belongs to the class of anilines , which are aromatic amines characterized by a phenyl ring attached to an amino group. The compound exhibits interesting properties due to its substituents, including the methyl group (CH~3~), nitro group (NO~2~), and p-tolyl group (C~6~H~4~CH~3~).



Synthesis Analysis

The synthesis of this compound involves several steps, including nitration and amination . Nitration introduces the nitro group, while amination replaces a hydrogen atom with an amino group. The specific synthetic route may vary, but it typically starts from suitable precursors and involves careful control of reaction conditions.



Molecular Structure Analysis

The molecular structure of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline consists of:



  • A central aniline core (phenyl ring with an amino group).

  • A methyl group (CH~3~) attached to the aniline nitrogen.

  • A nitro group (NO~2~) at the para position on the phenyl ring.

  • A p-tolyl group (C~6~H~4~CH~3~) attached to the other nitrogen.



Chemical Reactions Analysis


  • Reduction : The nitro group can be reduced to an amino group using reagents like hydrogen and palladium .

  • Acylation : The aniline nitrogen can undergo acylation reactions to introduce various functional groups.

  • Substitution : The p-tolyl group can be substituted with other aryl or alkyl groups.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (check literature for exact values).

  • Solubility : It may dissolve in organic solvents like acetone , ethanol , or chloroform .

  • Color : The compound may appear yellow or reddish due to the nitro group.

  • Stability : It should be stored away from light and moisture.


Safety And Hazards


  • Toxicity : Anilines can be toxic, especially if ingested or absorbed through the skin.

  • Handling : Use appropriate protective equipment (gloves, goggles) when working with this compound.

  • Disposal : Dispose of waste according to local regulations.


Future Directions

Research on 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline could explore:



  • Biological Activity : Investigate potential applications in medicine or materials science.

  • Catalysis : Assess its catalytic properties.

  • Derivatives : Synthesize related compounds with modified substituents.


Remember that this analysis is based on available literature, and further studies may reveal additional insights. Always consult reliable sources for specific details and safety precautions1.


properties

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-3-7-17(8-4-15)21(18-9-5-16(2)6-10-18)19-11-13-20(14-12-19)22(23)24/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPWXACSUPBIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482413
Record name 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline

CAS RN

20440-92-0
Record name 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhang, J Fan, Z Iqbal, DB Kuang, L Wang, H Meier… - Organic …, 2013 - Elsevier
Three new metal-free organic dyes FD1–3 with a planar dithieno[3,2-b:2′,3′-d]pyrrole unit as linker were synthesized and used for dye-sensitized solar cells with high molar …
Number of citations: 60 www.sciencedirect.com

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